molecular formula C8H9N5O2 B13472613 Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No.: B13472613
M. Wt: 207.19 g/mol
InChI Key: FXPITAGUAFGPRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves a three-component reaction. One common method includes the reaction of cyanamide, triethyl orthoformate, and a suitable aminopyrazole under microwave irradiation . This method is favored for its operational simplicity, short reaction time, and good reproducibility .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated derivatives, while substitution reactions can produce a range of substituted pyrazolo[1,5-a][1,3,5]triazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-12-13-6(5)10-4-11-8(13)9/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

FXPITAGUAFGPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CN=C(N2N=C1)N

Origin of Product

United States

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